molecular formula C5H10O3 B1219337 Oxetane-3,3-diyldimethanol CAS No. 2754-18-9

Oxetane-3,3-diyldimethanol

Cat. No.: B1219337
CAS No.: 2754-18-9
M. Wt: 118.13 g/mol
InChI Key: QSGREIXRTDCBHO-UHFFFAOYSA-N
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Description

Oxetane-3,3-diyldimethanol is a chemical compound characterized by a four-membered oxetane ring with two hydroxymethyl groups attached at the 3-position. This compound is part of the oxetane family, known for their unique chemical properties and applications in various fields, including medicinal chemistry and materials science .

Mechanism of Action

Target of Action

Oxetane-3,3-diyldimethanol is a chemical compound that primarily targets the formation of oxetane rings . The oxetane ring is a four-membered cyclic ether that has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The formation of the oxetane ring from an epoxide requires activation energy, therefore, moderate heating is required . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was modeled and shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .

Biochemical Pathways

The affected biochemical pathway involves the formation of the oxetane ring from an epoxide followed by ring opening . This process is sensitive to epoxide substitution. Experimental findings were consistent with computational results, whereby enantioenriched chiral oxetanes were accessed from enantioenriched epoxides with full retention of enantiomeric purity .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of oxetane rings . These rings have unique chemical and physical properties, making them of increasing importance in drug design . They possess structural rigidity, low lipophilicity, high H-bonding acceptor ability, and have been observed to possess enhanced metabolic stability compared with other related oxygen heterocycles .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemical compounds . For example, the formation of the oxetane ring from an epoxide requires activation energy, indicating that temperature can influence the compound’s action . Additionally, the process is sensitive to epoxide substitution, suggesting that the presence of other chemical compounds can also affect the action of this compound .

Biochemical Analysis

Biochemical Properties

Oxetane-3,3-diyldimethanol plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The hydroxymethyl groups of this compound can form hydrogen bonds with amino acid residues in the active sites of these enzymes, potentially altering their catalytic activity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in the phosphorylation status of target proteins, thereby affecting gene expression and cellular responses . Additionally, this compound has been reported to impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the target enzyme. For instance, this compound has been shown to inhibit certain proteases by binding to their active sites and preventing substrate access . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time . For example, prolonged exposure to the compound can lead to cumulative changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, potentially influencing metabolic flux and metabolite levels . Additionally, this compound can affect the activity of key metabolic enzymes, such as dehydrogenases and transferases, thereby altering the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms, involving transporters such as solute carrier proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by factors such as tissue permeability and blood flow .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Additionally, the compound can be targeted to the nucleus, where it can affect gene expression by interacting with nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxetane-3,3-diyldimethanol can be synthesized through several methods. One common approach involves the cyclization of epoxides with formaldehyde under acidic conditions. Another method includes the reaction of diols with carbonyl compounds in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Oxetane-3,3-diyldimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxetane carboxylic acids, oxetane aldehydes, and substituted oxetanes .

Scientific Research Applications

Oxetane-3,3-diyldimethanol has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its role in developing new pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of advanced materials and coatings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxetane-3,3-diyldimethanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its hydroxymethyl groups enhance its solubility and reactivity compared to other oxetane derivatives .

Properties

IUPAC Name

[3-(hydroxymethyl)oxetan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-1-5(2-7)3-8-4-5/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGREIXRTDCBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336129
Record name oxetane-3,3-diyldimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2754-18-9
Record name 3,3-Oxetanedimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002754189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name oxetane-3,3-diyldimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxetane-3,3-diyldimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,3-OXETANEDIMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G52Q07446Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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